2-Formyl-1,3-benzoxazole-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-1,3-benzoxazole-7-carbonitrile: is a heterocyclic aromatic compound that features a benzoxazole core with formyl and carbonitrile substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,3-benzoxazole-7-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: In an industrial setting, the production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-1,3-benzoxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: 2-Carboxy-1,3-benzoxazole-7-carbonitrile.
Reduction: 2-Formyl-1,3-benzoxazole-7-amine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Formyl-1,3-benzoxazole-7-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized benzoxazole derivatives .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial, antifungal, and anticancer agents. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 2-Formyl-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can engage in π-π stacking or hydrogen bonding with biological molecules, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups further enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2-Formyl-1,3-benzoxazole-5-carbonitrile
- 2-Formyl-1,3-benzoxazole-6-carbonitrile
- 2-Formyl-1,3-benzoxazole-4-carbonitrile
Comparison: Compared to its analogs, 2-Formyl-1,3-benzoxazole-7-carbonitrile exhibits unique reactivity and binding properties due to the position of the formyl and carbonitrile groups. This positional difference can significantly impact its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C9H4N2O2 |
---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2-formyl-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)13-8(5-12)11-7/h1-3,5H |
InChI-Schlüssel |
LLBRKOHJRIJEAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.